molecular formula C8H17ClO3 B2645766 1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane CAS No. 100688-50-4

1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane

Cat. No.: B2645766
CAS No.: 100688-50-4
M. Wt: 196.67
InChI Key: RKDWGHGQWJLHRH-UHFFFAOYSA-N
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Description

1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane is an organic compound with the molecular formula C8H17ClO3. It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications .

Preparation Methods

The synthesis of 1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane typically involves the reaction of 1-chloro-3-chloropropane with 2-(2-methoxyethoxy)ethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction .

Chemical Reactions Analysis

1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: It can be oxidized to form corresponding alcohols or aldehydes depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into alkanes or other reduced forms

Scientific Research Applications

1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds and structures. This property is particularly useful in organic synthesis and pharmaceutical research .

Comparison with Similar Compounds

Similar compounds to 1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane include:

This compound is unique due to its specific arrangement of ether linkages, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-chloro-3-[2-(2-methoxyethoxy)ethoxy]propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17ClO3/c1-10-5-6-12-8-7-11-4-2-3-9/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDWGHGQWJLHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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